(3-Methylenecyclobutyl)methoxymethylbenzene
Overview
Description
(3-Methylenecyclobutyl)methoxymethylbenzene is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is characterized by a methylenecyclobutyl group attached to a methoxymethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene typically involves the reaction of cyclobutylmethanol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylenecyclobutyl group to a cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutyl derivatives
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
(3-Methylenecyclobutyl)methoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its effects on certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methylenecyclobutyl)methylbenzene: Similar structure but lacks the methoxy group.
Cyclobutylmethoxymethylbenzene: Similar structure but lacks the methylene group.
Methoxymethylbenzene: Similar structure but lacks the cyclobutyl group.
Uniqueness
(3-Methylenecyclobutyl)methoxymethylbenzene is unique due to the presence of both the methylenecyclobutyl and methoxymethylbenzene moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research .
Properties
IUPAC Name |
(3-methylidenecyclobutyl)methoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11-7-13(8-11)10-14-9-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUXIDOHJGVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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